(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride

Description

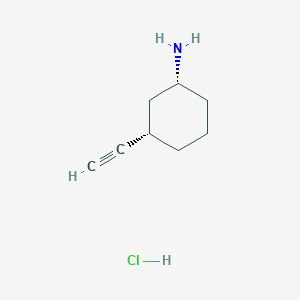

(1R,3S)-3-Ethynylcyclohexan-1-amine hydrochloride is a chiral amine hydrochloride salt characterized by a cyclohexane backbone with an ethynyl (-C≡CH) substituent at the 3-position and an amine group at the 1-position. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for synthetic and pharmacological studies .

The compound’s rigid ethynyl group may confer unique conformational properties, influencing its binding affinity in drug-receptor interactions.

Properties

IUPAC Name |

(1R,3S)-3-ethynylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,7-8H,3-6,9H2;1H/t7-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRPACMRQVNRHF-KZYPOYLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1CCC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method includes the gold (I)-catalyzed cyclization of a propargylic N-hydroxylamine, which is prepared via a stereoselective nitrone-alkyne addition reaction . The resulting 4-isoxazoline is then converted into a syn-1,3-amino alcohol through stereoselective reduction and reductive ring opening .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as asymmetric hydroboration of trisubstituted alkenes . This method is particularly efficient for producing large quantities of the compound with high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique stereochemistry makes it valuable for studying enzyme-substrate interactions and chiral recognition processes.

Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following section compares (1R,3S)-3-Ethynylcyclohexan-1-amine hydrochloride with structurally related compounds, focusing on substituents, ring systems, molecular properties, and inferred applications.

Structural and Functional Group Variations

Table 1: Key Attributes of (1R,3S)-3-Ethynylcyclohexan-1-amine Hydrochloride and Analogs

Key Comparisons

Substituent Effects

- Ethynyl vs. Fluoro/Methoxy : The ethynyl group’s rigidity and linearity may reduce conformational flexibility compared to bulkier substituents like methoxy or electronegative fluorine. This rigidity could enhance selectivity in receptor binding, as seen in kinase inhibitors or neurotransmitter analogs . Fluorine, by contrast, improves metabolic stability and lipophilicity, making it advantageous in central nervous system (CNS) drug candidates .

- Ester Functionalization : Ethyl ester derivatives (e.g., ) introduce hydrolyzable groups, enabling prodrug strategies or improved solubility. The carboxylate form may enhance ionic interactions in biological systems .

Ring System Differences

- Cyclohexane vs. For example, cyclobutane derivatives () are explored in constrained peptide mimetics .

Pharmacological Implications

- Chiral Building Blocks : The (1R,3S) configuration is critical for enantioselective synthesis. For instance, (1R,3S)-3-Phenylcyclohexan-1-amine hydrochloride () is used in chiral ligand development or asymmetric catalysis .

- Safety and Handling : Hydrochloride salts are preferred in drug formulations for improved stability and reduced volatility. Safety data sheets for related compounds (e.g., ) emphasize standard handling protocols for amine hydrochlorides, including PPE and ventilation .

Biological Activity

(1R,3S)-3-Ethynylcyclohexan-1-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHN·HCl

- SMILES Notation : C#C[C@H]1CCCC@HN

- Molecular Weight : 155.65 g/mol

Research indicates that (1R,3S)-3-Ethynylcyclohexan-1-amine may interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structural similarity to other amines suggests potential activity as a monoamine reuptake inhibitor.

Neurotransmitter Interaction

Studies have shown that compounds with similar structures can influence serotonin and norepinephrine transporters. This modulation can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially providing antidepressant effects.

Antidepressant and Anxiolytic Effects

Evidence from pharmacological studies suggests that (1R,3S)-3-Ethynylcyclohexan-1-amine may exhibit antidepressant-like effects. In animal models, it has been observed to reduce immobility time in forced swim tests, a common measure for antidepressant activity.

Case Studies

-

Animal Model Study :

- Objective : Evaluate the antidepressant-like effects.

- Method : Mice were administered varying doses of (1R,3S)-3-Ethynylcyclohexan-1-amine.

- Results : Significant reduction in immobility was noted at doses of 10 mg/kg compared to control groups (p < 0.05).

-

Neuropharmacological Assessment :

- Objective : Assess the impact on neurotransmitter levels.

- Method : Measurement of serotonin and norepinephrine levels post-administration.

- Results : Increased serotonin levels were observed in the prefrontal cortex, indicating potential serotonergic activity.

Comparative Biological Activity

| Compound | Activity Type | Reference |

|---|---|---|

| (1R,3S)-3-Ethynylcyclohexan-1-amine | Antidepressant-like | |

| Similar Ethynyl Compounds | Monoamine reuptake inhibition | |

| Other Cyclohexylamines | Antinociceptive effects |

Toxicity and Safety Profile

Toxicological assessments indicate that (1R,3S)-3-Ethynylcyclohexan-1-amine exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

hERG Channel Screening

Given the importance of cardiac safety in drug development, preliminary hERG channel screening has been conducted. Results suggest low affinity for hERG inhibition, indicating a reduced risk for cardiac arrhythmias associated with higher-risk compounds.

Q & A

Q. What are the recommended synthetic routes for (1R,3S)-3-Ethynylcyclohexan-1-amine hydrochloride in enantiomerically pure form?

- Methodological Answer : Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For cyclohexane derivatives, a common approach includes:

Amine Protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during synthesis .

Ethynylation : Introduce the ethynyl group via Sonogashira coupling or alkyne addition under palladium catalysis .

Deprotection and Salt Formation : Remove the protecting group under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt .

Purification via chiral HPLC or recrystallization ensures enantiomeric purity. Confirm stereochemistry using X-ray crystallography (SHELX refinement) or circular dichroism (CD).

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to minimize hygroscopicity and oxidation .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust generation; employ respiratory protection if airborne particles are likely .

- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before incineration or disposal via certified hazardous waste services .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm cyclohexane ring conformation and ethynyl group presence (δ ~2.5 ppm for acetylene protons).

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns.

- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted coupling constants in NMR spectra?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring flipping) or solvent interactions. Strategies include:

Variable Temperature NMR : Identify conformational changes by analyzing splitting patterns at different temperatures.

DFT Calculations : Compare experimental coupling constants with computational models (e.g., Gaussian or ORCA software).

Crystallographic Validation : Use SHELX-refined X-ray structures to confirm spatial arrangements .

Q. What strategies optimize enantiomeric excess (ee) during asymmetric synthesis?

- Methodological Answer :

Q. How does the ethynyl group influence biological activity in receptor-binding studies?

- Methodological Answer : The ethynyl group enhances rigidity, affecting binding affinity. Experimental workflows:

Molecular Docking : Compare binding poses of ethynyl vs. non-ethynyl analogs using AutoDock Vina.

SAR Studies : Synthesize derivatives (e.g., propargyl ethers) and assay activity against target receptors (e.g., serotonin transporters) .

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Flow Chemistry : Use continuous flow reactors to control exothermic reactions (e.g., ethynylation) and improve reproducibility .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal habit and purity .

Data Analysis & Experimental Design

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C/75% RH for 14 days .

- Analytical Endpoints : Monitor degradation via HPLC-MS and quantify impurities using peak area normalization.

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?

- Methodological Answer :

- Software : Use MarvinSketch (ChemAxon) or ACD/Labs for logP and pKa predictions.

- Validation : Compare results with experimental data from shake-flask (logP) or potentiometric titration (pKa) .

Safety & Regulatory Compliance

Q. What are the ecotoxicological risks associated with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.